Methyl 2-amino-4-methoxybenzoate Methyl 2-amino-4-methoxybenzoate
Brand Name: Vulcanchem
CAS No.: 50413-30-4
VCID: VC3740129
InChI: InChI=1S/C9H11NO3/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5H,10H2,1-2H3
SMILES: COC1=CC(=C(C=C1)C(=O)OC)N
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol

Methyl 2-amino-4-methoxybenzoate

CAS No.: 50413-30-4

Cat. No.: VC3740129

Molecular Formula: C9H11NO3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-4-methoxybenzoate - 50413-30-4

Specification

CAS No. 50413-30-4
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
IUPAC Name methyl 2-amino-4-methoxybenzoate
Standard InChI InChI=1S/C9H11NO3/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5H,10H2,1-2H3
Standard InChI Key CEKCJQBZVNIMLD-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C(=O)OC)N
Canonical SMILES COC1=CC(=C(C=C1)C(=O)OC)N

Introduction

Chemical Identity and Structure

Methyl 2-amino-4-methoxybenzoate is an aromatic ester characterized by its distinct functional group arrangement. The compound contains an amino group at the 2-position and a methoxy group at the 4-position of the benzoic acid methyl ester.

Physical and Chemical Properties

Methyl 2-amino-4-methoxybenzoate possesses distinctive physicochemical properties that influence its behavior in various chemical environments and applications.

Physicochemical Properties

The compound's key physicochemical properties are comprehensively summarized in Table 2:

Table 2: Physicochemical Properties

PropertyValue
Density1.2±0.1 g/cm³
Boiling Point313.7±22.0 °C at 760 mmHg
Flash Point158.8±18.7 °C
Partition Coefficient (LogP)2.10
Polar Surface Area (PSA)61.55000
Vapor Pressure0.0±0.7 mmHg at 25°C
Index of Refraction1.550

These properties indicate that methyl 2-amino-4-methoxybenzoate has moderate lipophilicity (LogP of 2.10) and a significant polar surface area, suggesting potential for hydrogen bonding interactions .

ParameterRecommendation
Storage Temperature2-8°C
Hazard ClassificationXi (Irritant)
Special ConsiderationsProtect from light and moisture

Proper storage conditions are essential to prevent degradation and maintain the compound's purity for research applications .

Synthesis Methods

General Synthetic Approaches

While the search results don't provide specific synthesis methods for methyl 2-amino-4-methoxybenzoate, related compounds suggest potential synthetic routes. For instance, the synthesis of methyl 2-amino-5-hydroxy-4-methoxybenzoate involves catalytic hydrogenation of the corresponding nitro compound, which may be applicable to our target compound with appropriate modifications .

Relevant Esterification Methods

The methyl ester group in methyl 2-amino-4-methoxybenzoate could potentially be introduced through Fischer-Speier esterification, a common method for synthesizing esters from carboxylic acids and alcohols under acidic conditions . This reaction typically involves:

  • Reaction of the corresponding 2-amino-4-methoxybenzoic acid with methanol

  • Catalysis by strong acids (commonly sulfuric acid or hydrogen chloride)

  • Removal of water to drive the equilibrium toward ester formation

Hydrogenation Approach

Based on synthetic methods for similar compounds, a viable synthetic route could involve:

  • Starting with methyl 2-nitro-4-methoxybenzoate

  • Reduction of the nitro group through catalytic hydrogenation

  • Purification to obtain the target compound

This approach is analogous to the documented synthesis of methyl 2-amino-5-hydroxy-4-methoxybenzoate, which achieved a yield of 93% using palladium on carbon as catalyst under hydrogen pressure .

Structural Comparison with Isomers

Methyl 2-amino-4-methoxybenzoate should be carefully distinguished from its isomers, particularly methyl 4-amino-2-methoxybenzoate. These compounds have identical molecular formulas but differ in the positioning of functional groups, leading to distinct chemical and physical properties.

Table 4: Comparison with Common Isomer

PropertyMethyl 2-amino-4-methoxybenzoateMethyl 4-amino-2-methoxybenzoate
CAS Number50413-30-427492-84-8
StructureAmino at 2-position, Methoxy at 4-positionAmino at 4-position, Methoxy at 2-position
Melting PointNot reported in search results155-159°C
AppearanceNot explicitly statedWhite to pale cream to pale brown
Physical FormNot explicitly statedCrystals or powder

The distinct arrangement of functional groups affects electronic distribution, hydrogen bonding capabilities, and consequently, the chemical reactivity and physical properties of these isomers .

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